molecular formula C22H19ClN8O B11676870 2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide

2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide

Cat. No.: B11676870
M. Wt: 446.9 g/mol
InChI Key: AGUYHNGVENKIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-(4-CHLOROPHENYL)UREA is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine ring substituted with phenylamino groups and a urea moiety attached to a chlorophenyl group. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-(4-CHLOROPHENYL)UREA typically involves multiple steps, starting with the formation of the triazine ring. One common method includes the reaction of cyanuric chloride with aniline to form 4,6-bis(phenylamino)-1,3,5-triazine. This intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-(4-CHLOROPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: The phenylamino groups can be oxidized to form corresponding nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Nitro derivatives of the phenylamino groups.

    Reduction: Amines derived from the reduction of the triazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-(4-CHLOROPHENYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets. The phenylamino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The triazine ring may also interact with nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-(4-CHLOROPHENYL)UREA is unique due to its complex structure, which allows for multiple functionalizations and interactions with biological molecules. This makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C22H19ClN8O

Molecular Weight

446.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]urea

InChI

InChI=1S/C22H19ClN8O/c23-15-11-13-18(14-12-15)26-22(32)31-30-21-28-19(24-16-7-3-1-4-8-16)27-20(29-21)25-17-9-5-2-6-10-17/h1-14H,(H2,26,31,32)(H3,24,25,27,28,29,30)

InChI Key

AGUYHNGVENKIAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NNC(=O)NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.